molecular formula C15H14F3N5O2 B10955542 N-propyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-propyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10955542
M. Wt: 353.30 g/mol
InChI Key: OZDXQVUJGCYDML-UHFFFAOYSA-N
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Description

N-PROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, an oxadiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethyl group and the oxadiazole ring. The final step involves the coupling of the propyl group to the oxadiazole ring.

    Preparation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of Oxadiazole Ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of Propyl Group: The final step involves the alkylation of the oxadiazole ring with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-PROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-PROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzimidazole core can interact with nucleic acids or proteins. The oxadiazole ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Oxadiazole Derivatives: Compounds with oxadiazole rings but different side chains.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different core structures.

Uniqueness

N-PROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzimidazole and oxadiazole rings contribute to its binding affinity and reactivity.

Properties

Molecular Formula

C15H14F3N5O2

Molecular Weight

353.30 g/mol

IUPAC Name

N-propyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14F3N5O2/c1-2-7-19-12(24)13-21-11(22-25-13)8-23-10-6-4-3-5-9(10)20-14(23)15(16,17)18/h3-6H,2,7-8H2,1H3,(H,19,24)

InChI Key

OZDXQVUJGCYDML-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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